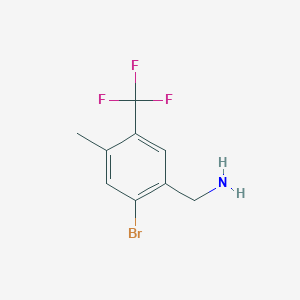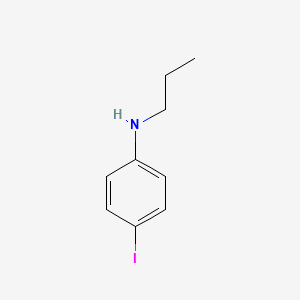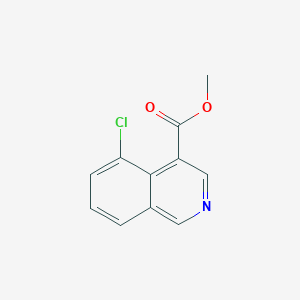![molecular formula C16H21NO3 B8386955 benzyl N-[(1r,4r)-4-acetylcyclohexyl]carbamate](/img/structure/B8386955.png)
benzyl N-[(1r,4r)-4-acetylcyclohexyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
benzyl N-[(1r,4r)-4-acetylcyclohexyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This compound is characterized by the presence of a benzyl group, a trans-4-acetylcyclohexyl group, and a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (trans-4-acetylcyclohexyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with trans-4-acetylcyclohexylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of benzyl (trans-4-acetylcyclohexyl)carbamate may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is often purified using large-scale chromatographic techniques or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
benzyl N-[(1r,4r)-4-acetylcyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of benzyl (trans-4-acetylcyclohexyl)carbamate derivatives with oxidized functional groups.
Reduction: Formation of benzyl (trans-4-hydroxycyclohexyl)carbamate.
Substitution: Formation of substituted benzyl (trans-4-acetylcyclohexyl)carbamate derivatives.
Aplicaciones Científicas De Investigación
benzyl N-[(1r,4r)-4-acetylcyclohexyl]carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzyl (trans-4-acetylcyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to the inhibition of enzyme activity. This mechanism is similar to that of other carbamate-based inhibitors, which target enzymes such as acetylcholinesterase and proteases .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: A simpler carbamate with similar protecting group properties.
trans-4-Acetylcyclohexyl carbamate: Lacks the benzyl group but retains the acetylcyclohexyl moiety.
N-Benzyl-N-methyl carbamate: Contains a methyl group instead of the acetylcyclohexyl group.
Uniqueness
benzyl N-[(1r,4r)-4-acetylcyclohexyl]carbamate is unique due to the presence of both the benzyl and trans-4-acetylcyclohexyl groups, which confer specific chemical and biological properties. The combination of these groups enhances its stability and reactivity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C16H21NO3 |
|---|---|
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
benzyl N-(4-acetylcyclohexyl)carbamate |
InChI |
InChI=1S/C16H21NO3/c1-12(18)14-7-9-15(10-8-14)17-16(19)20-11-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3,(H,17,19) |
Clave InChI |
NEDBCRHRSXAISM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


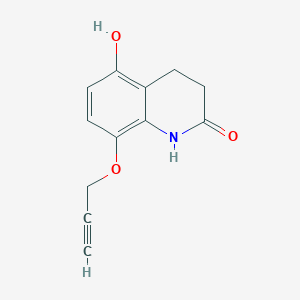
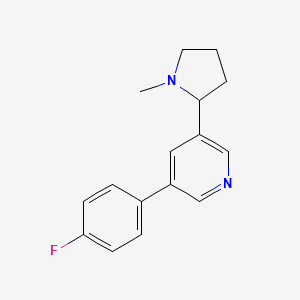
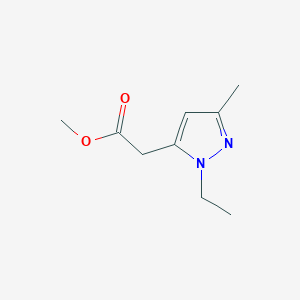
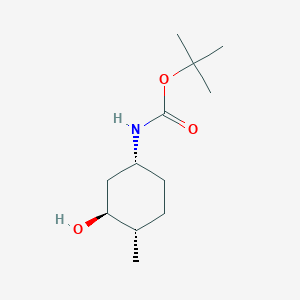
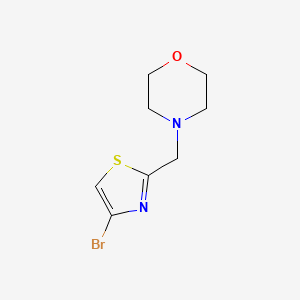
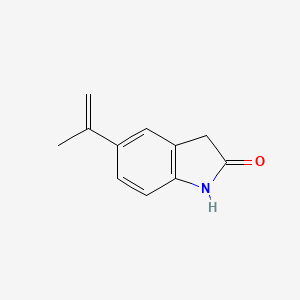
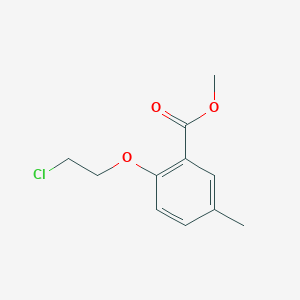
![1-[(2-Oxopiperazin-1-yl)methyl]indane-5-carbonitrile](/img/structure/B8386926.png)
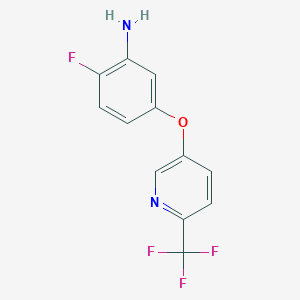
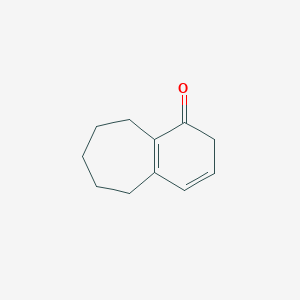
![8-Ethoxy-2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B8386941.png)
